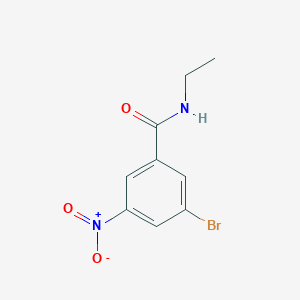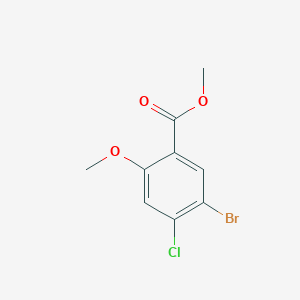
2-ヨード-3-(トリフルオロメチル)ベンゾニトリル
概要
説明
2-Iodo-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F3IN. It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
科学的研究の応用
2-Iodo-3-(trifluoromethyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or intermediate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
作用機序
Target of Action
The primary targets of 2-Iodo-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound is used in proteomics research, suggesting it may interact with proteins or enzymes in some capacity . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways
Result of Action
As a biochemical used in proteomics research , it may have effects at the molecular and cellular level, but specific results of its action are currently unknown.
生化学分析
Biochemical Properties
2-Iodo-3-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . This compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The interactions of 2-Iodo-3-(trifluoromethyl)benzonitrile with enzymes and proteins can alter their activity, potentially inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of 2-Iodo-3-(trifluoromethyl)benzonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-Iodo-3-(trifluoromethyl)benzonitrile can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 2-Iodo-3-(trifluoromethyl)benzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that influence their function . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, 2-Iodo-3-(trifluoromethyl)benzonitrile can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-3-(trifluoromethyl)benzonitrile can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-Iodo-3-(trifluoromethyl)benzonitrile remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 2-Iodo-3-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 2-Iodo-3-(trifluoromethyl)benzonitrile can exhibit toxic or adverse effects, potentially causing harm to the organism.
Metabolic Pathways
2-Iodo-3-(trifluoromethyl)benzonitrile is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall biochemical activity of 2-Iodo-3-(trifluoromethyl)benzonitrile and its impact on cellular processes.
Transport and Distribution
Within cells and tissues, 2-Iodo-3-(trifluoromethyl)benzonitrile is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of the compound within specific cellular compartments can influence its biochemical activity. For instance, the presence of 2-Iodo-3-(trifluoromethyl)benzonitrile in the nucleus may affect gene expression, while its accumulation in the cytoplasm can modulate metabolic pathways.
Subcellular Localization
The subcellular localization of 2-Iodo-3-(trifluoromethyl)benzonitrile plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, 2-Iodo-3-(trifluoromethyl)benzonitrile may be found in the endoplasmic reticulum, affecting protein synthesis and folding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(trifluoromethyl)benzonitrile typically involves the introduction of the iodine and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 2-bromo-3-(trifluoromethyl)benzonitrile with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Iodo-3-(trifluoromethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
2-Iodo-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
類似化合物との比較
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-Bromo-3-(trifluoromethyl)benzonitrile
- 2-Chloro-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Iodo-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-iodo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUFWPQURMBLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650227 | |
| Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905600-49-9 | |
| Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905600-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)









![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)


